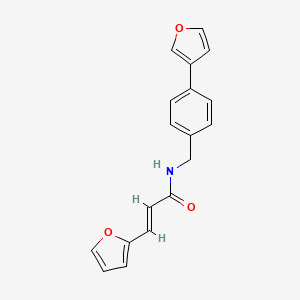
(E)-3-(furan-2-yl)-N-(4-(furan-3-yl)benzyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-(4-(furan-3-yl)benzyl)acrylamide is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-3-(furan-2-yl)-N-(4-(furan-3-yl)benzyl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Structural Overview
The compound features:
- Furan Rings : Two furan moieties contribute to its reactivity and potential biological interactions.
- Acrylamide Group : This functional group is known for its role in various biological activities.
The molecular formula is C17H16N2O2, indicating the presence of 17 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, studies have shown that derivatives of furan-containing compounds can effectively inhibit the growth of various bacterial strains:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Furanone Derivative | Furanone | Antimicrobial | Contains a lactone ring |
| Benzamide Derivative | Benzamide | Antitumor | Lacks furan rings |
| Furocoumarin | Furocoumarin | Anticancer | Exhibits phototoxicity |
The unique dual furan structure of this compound may enhance its reactivity compared to simpler analogs, potentially leading to improved antibacterial efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of acrylamide derivatives. For example, one study demonstrated that related compounds could selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism involves:
- Inhibition of Tubulin Polymerization : Compounds similar to this compound have shown significant inhibition of β-tubulin polymerization, leading to disrupted microtubule dynamics in cancer cells .
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at the G2/M phase, increasing the percentage of cells in this phase significantly compared to untreated controls .
Case Studies
- Study on MCF-7 Cells : A derivative with similar structural features induced apoptosis in MCF-7 breast cancer cells. The compound increased early apoptotic cells by 6.23-fold and late apoptotic cells by 21.10-fold compared to controls, indicating strong pro-apoptotic activity .
- DNA Flow Cytometry Analysis : This analysis revealed that exposure to the compound altered the distribution of MCF-7 cells in the cell cycle, suggesting effective induction of apoptosis through G2/M phase arrest .
Mechanistic Insights
Molecular docking studies have provided insights into how this compound interacts with biological targets:
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[4-(furan-3-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18(8-7-17-2-1-10-22-17)19-12-14-3-5-15(6-4-14)16-9-11-21-13-16/h1-11,13H,12H2,(H,19,20)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZROWBQLFHYLS-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














